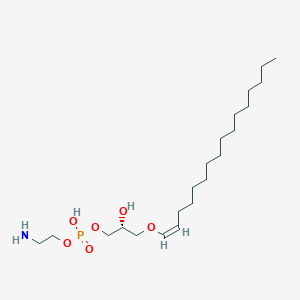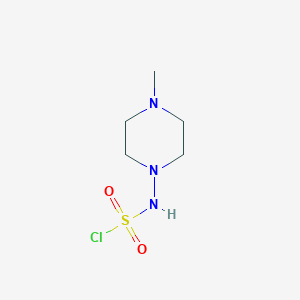
(4-Methylpiperazin-1-yl)sulfamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpiperazin-1-yl)sulfamyl chloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a methyl group and a sulfamyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)sulfamyl chloride typically involves the reaction of 4-methylpiperazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Methylpiperazine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
(4-Methylpiperazin-1-yl)sulfamyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfamyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are of significant interest in medicinal chemistry.
科学的研究の応用
(4-Methylpiperazin-1-yl)sulfamyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anti-cancer properties.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfamylation reactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (4-Methylpiperazin-1-yl)sulfamyl chloride involves its ability to act as a sulfamylating agent. The sulfamyl chloride group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This can affect various molecular targets and pathways, including those involved in inflammation and cell signaling .
類似化合物との比較
Similar Compounds
4-Methylpiperazine: A precursor in the synthesis of (4-Methylpiperazin-1-yl)sulfamyl chloride.
Chlorosulfonic Acid: A reagent used in the synthesis of the compound.
Sulfonamide Derivatives: Compounds formed from the substitution reactions of this compound.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and to be used in diverse applications. Its ability to act as a sulfamylating agent makes it particularly valuable in medicinal chemistry and biological research.
特性
CAS番号 |
89316-36-9 |
|---|---|
分子式 |
C5H12ClN3O2S |
分子量 |
213.69 g/mol |
IUPAC名 |
N-(4-methylpiperazin-1-yl)sulfamoyl chloride |
InChI |
InChI=1S/C5H12ClN3O2S/c1-8-2-4-9(5-3-8)7-12(6,10)11/h7H,2-5H2,1H3 |
InChIキー |
QJNRBDCEINRCEZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)NS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14130365.png)

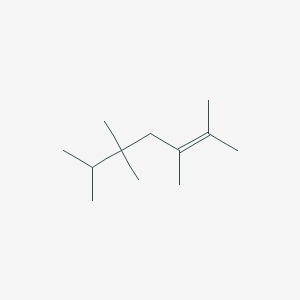
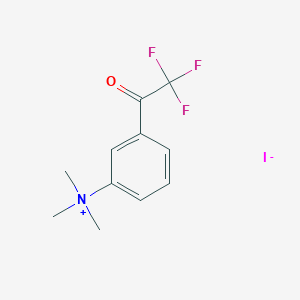
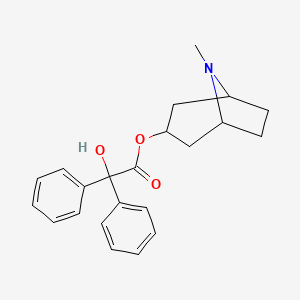
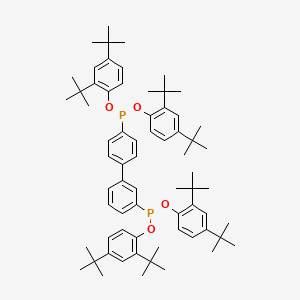
![6-Bromo-5-hydroxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14130388.png)
![1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol](/img/structure/B14130392.png)
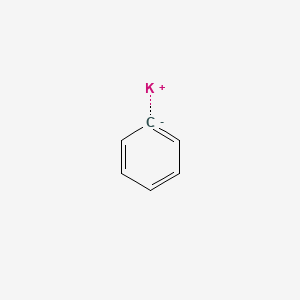
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)
![3-Fluorobenzo[c]chromen-6-one](/img/structure/B14130411.png)
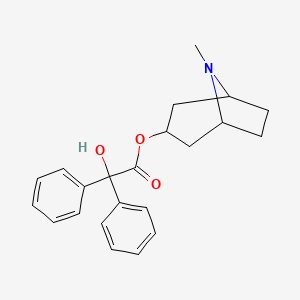
![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
